An In-depth Technical Guide to (R)-α-hydroxy-1H-Indole-3-propanamide: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to (R)-α-hydroxy-1H-Indole-3-propanamide: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of (R)-α-hydroxy-1H-Indole-3-propanamide, a novel indole derivative with significant potential in drug discovery and development. By synthesizing data from structurally related compounds and leveraging established principles of medicinal chemistry, this document offers insights into its chemical structure, physicochemical properties, potential biological activities, and proposed mechanisms of action. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] From the essential amino acid tryptophan to potent anticancer and anti-inflammatory agents, indole derivatives have demonstrated a remarkable diversity of therapeutic applications.[2][4] The unique electronic properties of the indole nucleus and its ability to participate in various biological interactions make it a "privileged scaffold" in drug design. This guide focuses on a specific, less-explored derivative, (R)-α-hydroxy-1H-Indole-3-propanamide, to elucidate its potential as a next-generation therapeutic agent.
Chemical Structure and Stereochemistry
The systematic name, (R)-α-hydroxy-1H-Indole-3-propanamide, precisely defines its molecular architecture. Let's deconstruct this name to understand its key features:
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1H-Indole: The core of the molecule is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The "1H" indicates that the nitrogen atom of the pyrrole ring bears a hydrogen atom.
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3-propanamide: A three-carbon amide chain is attached to the third position of the indole ring. This chain consists of a carbonyl group and an amino group.
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α-hydroxy: A hydroxyl (-OH) group is substituted on the carbon atom adjacent to the carbonyl group of the propanamide side chain (the alpha-carbon).
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(R)-: This designation specifies the stereochemistry at the chiral center, which is the alpha-carbon bearing the hydroxyl group. The "R" configuration refers to the specific three-dimensional arrangement of the substituents around this carbon, as defined by the Cahn-Ingold-Prelog priority rules.
The presence of a hydroxyl group at the α-position introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). This specific guide focuses on the (R)-enantiomer, which is crucial as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates.
Physicochemical Properties: Inferences and Predictions
| Property | 3-(1H-indol-3-yl)propanamide (Predicted) | (R)-α-hydroxy-1H-Indole-3-propanamide (Inferred) | Rationale for Inference |
| Molecular Formula | C11H12N2O[5] | C11H12N2O2 | Addition of one oxygen atom from the hydroxyl group. |
| Molecular Weight | 188.23 g/mol [5] | 204.23 g/mol | Increased mass due to the additional oxygen atom. |
| XLogP3 | 1.1[5] | ~0.5 - 0.8 | The hydroxyl group increases polarity, thus lowering the lipophilicity (logP) value. |
| Hydrogen Bond Donors | 2[6] | 3 | The addition of the hydroxyl group introduces another hydrogen bond donor. |
| Hydrogen Bond Acceptors | 1[6] | 2 | The oxygen of the hydroxyl group can act as a hydrogen bond acceptor. |
| Polar Surface Area | 58.9 Ų[6] | > 58.9 Ų | The hydroxyl group significantly increases the polar surface area. |
| Water Solubility | Moderate | Higher | Increased polarity and hydrogen bonding capacity from the hydroxyl group will likely lead to improved water solubility. |
| Melting Point | 169-170 °C[6] | Likely higher | The additional hydrogen bonding from the hydroxyl group can lead to stronger intermolecular forces, requiring more energy to break, thus a higher melting point. |
Data for 3-(1H-indol-3-yl)propanamide is sourced from PubChem and other chemical databases.
Potential Biological Activities and Therapeutic Applications
The indole nucleus is associated with a wide spectrum of biological activities.[2][7] Derivatives of indole-3-propionic acid, a closely related structure, have shown promise in managing metabolic disorders and exhibiting neuroprotective effects.[8][9][10] Furthermore, various indole derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[2][3][7]
Based on this established pharmacology of related compounds, (R)-α-hydroxy-1H-Indole-3-propanamide could potentially exhibit the following activities:
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Neuroprotective Effects: Indole-3-propionic acid is a potent scavenger of hydroxyl radicals and has been studied for its therapeutic potential in Alzheimer's disease.[10] The structural similarity suggests that (R)-α-hydroxy-1H-Indole-3-propanamide might also possess neuroprotective properties.
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Anti-inflammatory Activity: Many indole derivatives, including the well-known NSAID Indomethacin, exhibit anti-inflammatory properties by modulating key inflammatory pathways like NF-κB and COX-2.[2]
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Antimicrobial and Antifungal Activity: The indole scaffold is present in many compounds with demonstrated antibacterial and antifungal properties.[7][11]
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Anticancer Properties: Indole-3-carbinol and its derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[2]
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Metabolic Regulation: Indole-3-propionic acid, a metabolite produced by gut bacteria, can improve glucose metabolism and insulin sensitivity.[8][9]
Proposed Mechanism of Action: Modulation of PXR and AhR Signaling
Indole-3-propionic acid (IPA), a structural analog, is known to exert its biological effects through the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[12] These nuclear receptors are critical regulators of xenobiotic metabolism, inflammation, and immune responses.[12] We hypothesize that (R)-α-hydroxy-1H-Indole-3-propanamide may follow a similar mechanism.
Upon entering the cell, the compound could bind to and activate PXR and AhR. This activation would lead to the transcription of target genes involved in detoxification, anti-inflammatory responses, and maintenance of intestinal barrier function.
Below is a diagram illustrating this proposed signaling pathway.
Caption: Proposed signaling pathway for (R)-α-hydroxy-1H-Indole-3-propanamide.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
To investigate the potential antimicrobial activity of (R)-α-hydroxy-1H-Indole-3-propanamide, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of (R)-α-hydroxy-1H-Indole-3-propanamide against common bacterial strains.
Materials:
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(R)-α-hydroxy-1H-Indole-3-propanamide
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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96-well microtiter plates
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Spectrophotometer
Procedure:
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Preparation of Bacterial Inoculum:
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Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into sterile saline.
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Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
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Prepare a stock solution of (R)-α-hydroxy-1H-Indole-3-propanamide in a suitable solvent (e.g., DMSO).
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Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
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Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the compound dilutions.
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Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
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-
Determination of MIC:
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The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm using a spectrophotometer.
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Conclusion
(R)-α-hydroxy-1H-Indole-3-propanamide represents a promising yet underexplored molecule within the pharmacologically rich class of indole derivatives. Based on the extensive research on related compounds, it is plausible to hypothesize that this novel derivative possesses significant therapeutic potential, particularly in the areas of neuroprotection, anti-inflammatory, and antimicrobial applications. Its unique structural features, including the chiral hydroxyl group, may confer advantageous properties such as improved solubility and specific biological interactions. Further investigation into the synthesis, characterization, and biological evaluation of (R)-α-hydroxy-1H-Indole-3-propanamide is warranted to fully elucidate its therapeutic promise and pave the way for its potential development as a novel drug candidate.
References
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Khan, I. et al. (2023). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
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PubChem. 1h-indole-3-propanamide, .alpha.-(acetylamino)-n-[(1s,2r). PubChem. [Link]
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Jadeja, Y. S. et al. (2022). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. [Link]
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Karuvalam, R. P. et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H. ResearchGate. [Link]
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